N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride
Overview
Description
N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride: is a chemical compound with the molecular formula C₆H₁₀ClNS and a molecular weight of 163.67 g/mol . It is a hydrochloride salt form of N-(prop-2-yn-1-yl)thietan-3-amine, characterized by its unique structure that includes a thietane ring and a propynyl group . This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride typically involves the reaction of thietane derivatives with propynylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt form.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thietane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thietane derivatives.
Scientific Research Applications
Chemistry: N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through chemical modifications .
Biology: In biological research, this compound is used to study the interactions of thietane-containing molecules with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments .
Industry: In industrial settings, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for producing high-performance materials .
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound’s thietane ring and propynyl group allow it to engage in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
- N-(prop-2-yn-1-yl)thietan-3-amine
- N-(penta-2,4-diyn-1-yl)thietan-3-amine
- Thietane derivatives with different substituents
Comparison: N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base form. The presence of the propynyl group also imparts distinct reactivity, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
N-prop-2-ynylthietan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c1-2-3-7-6-4-8-5-6;/h1,6-7H,3-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNIOYHXXKLSKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CSC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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